Deflazacort-D7
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Overview
Description
Deflazacort-D7: is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a deuterated form of deflazacort, where seven hydrogen atoms are replaced with deuterium. This modification can enhance the metabolic stability and pharmacokinetic profile of the compound. This compound is used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy, rheumatoid arthritis, and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deflazacort-D7 involves several steps, starting from prednisolone. The key steps include:
Oxazoline Formation: Prednisolone is reacted with acetic anhydride and oxalic acid to form an oxazoline derivative.
Deuteration: The oxazoline derivative is then subjected to deuteration, where seven hydrogen atoms are replaced with deuterium using deuterated reagents.
Acetylation: The deuterated oxazoline derivative is acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of prednisolone are converted to the oxazoline derivative.
Deuteration: The deuteration step is optimized for high yield and purity using deuterated reagents.
Purification: The final product, this compound, is purified using techniques such as crystallization and chromatography to ensure high purity and quality
Chemical Reactions Analysis
Types of Reactions: Deflazacort-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives
Scientific Research Applications
Chemistry: Deflazacort-D7 is used in research to study the effects of deuteration on the stability and reactivity of glucocorticoids.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Medicine: this compound is studied for its potential to treat conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and asthma. Its improved pharmacokinetic profile makes it a promising candidate for long-term therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to enhance its therapeutic efficacy and reduce side effects .
Mechanism of Action
Deflazacort-D7 is a prodrug that is metabolized to its active form, 21-desacetyl deflazacort. This active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression. The binding of 21-desacetyl deflazacort to the glucocorticoid receptor results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. This mechanism underlies its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without deuteration.
Dexamethasone: Another glucocorticoid with a higher potency but different pharmacokinetic profile.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action.
Uniqueness of Deflazacort-D7: this compound is unique due to its deuteration, which enhances its metabolic stability and prolongs its half-life. This modification can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated glucocorticoids .
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-(dideuteriomethyl)-11-hydroxy-9,13-dimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2 |
InChI Key |
FBHSPRKOSMHSIF-MOHZSCHBSA-N |
Isomeric SMILES |
[2H]C([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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